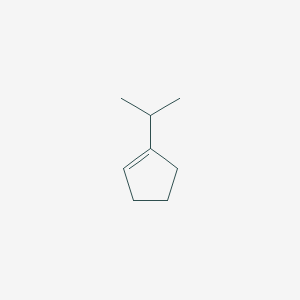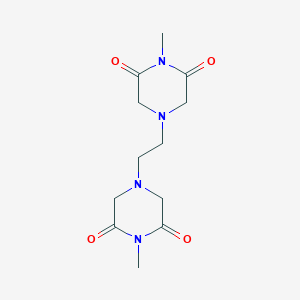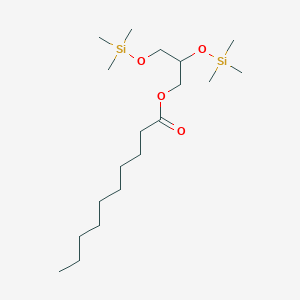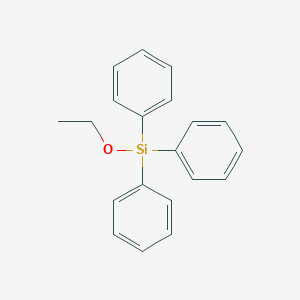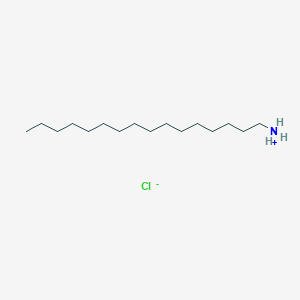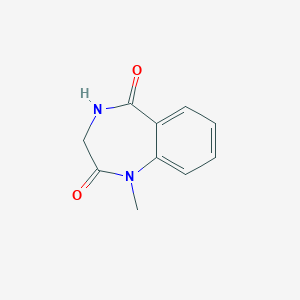
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,4-benzodiazepine-2,5-diones, including the 1-methyl variant, often utilizes methods that allow for molecular diversity. A notable approach is a two-step, general synthesis employing an Ugi four-component condensation followed by an acid-activated cyclization reaction, offering a dramatically improved route over existing methods. This process, not requiring amino acids as inputs, significantly enhances the potential for molecular diversity (Keating & Armstrong, 1996). Another synthesis route involves using methyl malonylchloride and intramolecular nucleophilic substitution, demonstrating good yields for derivatives with a carboxy group at the 3-position (Ho et al., 2002).
Molecular Structure Analysis
The molecular structure of 1,4-benzodiazepine-2,5-dione derivatives reveals interesting features such as conformational isomerism, indicated by NMR spectra at room temperature. This suggests that the BZD core structure might not be as rigid as previously assumed, with substituted variants displaying this isomerism (Keating & Armstrong, 1996).
Chemical Reactions and Properties
Chemical reactions involving 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione are intricate, with the compound undergoing various synthetic transformations. For instance, the reaction of 3-allyl-1,5-dimethyl-1,5-benzodiazepine-2,4-dione with benzaldoxime leads to compounds built from fused six- and seven-membered rings linked to a five- and six-membered ring via a methylene group (Dardouri et al., 2010).
Physical Properties Analysis
The physical properties of 1,4-benzodiazepine-2,5-diones, including solubility, melting points, and crystalline structure, play a crucial role in their chemical behavior and potential applications. For example, the synthesis process can influence the crystalline form, affecting the compound's solubility and melting point (Keating & Armstrong, 1996).
Chemical Properties Analysis
The chemical properties of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives highlight their reactivity and interaction with various reagents. Their ability to undergo diverse chemical reactions, including cyclization and substitution, underscores the compound's versatility in synthetic chemistry (Ho et al., 2002).
Applications De Recherche Scientifique
Enantioselective Synthesis
1,4-Benzodiazepine-2,5-diones are key scaffolds in medicinal chemistry, particularly for creating enantiopure examples with quaternary stereogenic centers. They are synthesized from amino acids and exhibit excellent enantioselectivity, useful in diverse N1 functionality (Carlier et al., 2006).
Parallel Solid-Phase Synthesis
An efficient strategy for the parallel solid-phase synthesis of 4,5-dihydro-1H-1,4-benzodiazepine-2,3-diones has been developed, highlighting its potential in streamlined pharmaceutical production (Nefzi et al., 2001).
Solid-Phase Synthesis and Library Preparation
A method for solid-phase synthesis of 1,4-benzodiazepine-2,5-diones has been developed, enabling the preparation of a diverse library of these compounds. This method is significant for lead identification and optimization in drug discovery (Boojamra et al., 1997).
Anti-Leishmanial Agents
Certain benzodiazepine analogues like 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione have shown effectiveness against Leishmania amastigotes in vitro. Studies on their metabolism, toxicity, and interaction with macrophages provide insights into their potential as treatments for leishmaniasis (Thi et al., 2009).
Synthesis of Derivatives
A series of 1,4-benzodiazepine-2,5-dione derivatives with a carboxy group at the 3-position have been synthesized, indicating the versatility and adaptability of these compounds in chemical synthesis (Ho et al., 2002).
Highly Enantioselective Synthesis
The direct synthesis of enantiopure quaternary 1,4-benzodiazepine-2,5-diones from proline-derived materials has been developed, showing high enantioselectivity and significance in medicinal chemistry (Macquarrie-Hunter & Carlier, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
1-methyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-8-5-3-2-4-7(8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUESRUHFMTYDIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393659 | |
| Record name | 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
CAS RN |
1133-42-2 | |
| Record name | 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


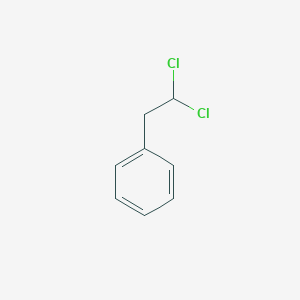

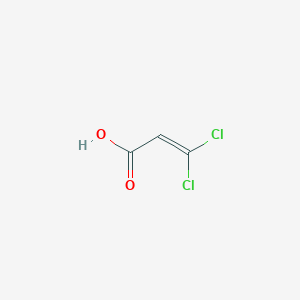
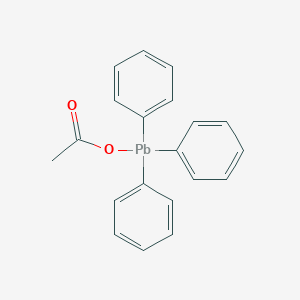
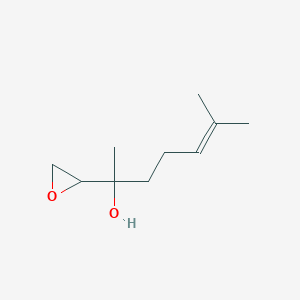
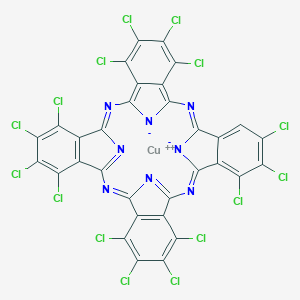
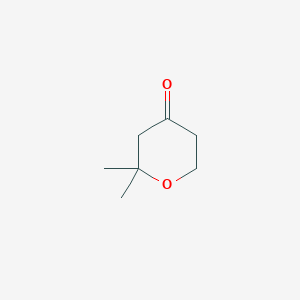
![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)
![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)
